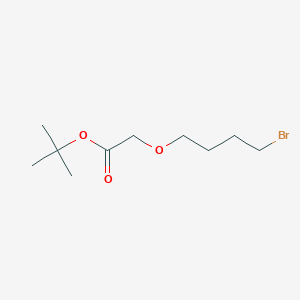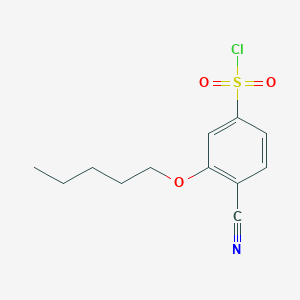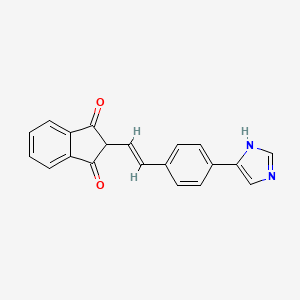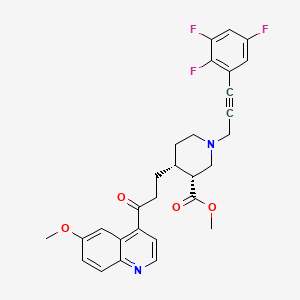![molecular formula C7H8N2O2 B1405521 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 1369160-12-2](/img/structure/B1405521.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
概要
説明
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties.
生化学分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by potent inhibitory activity, which can prevent necroptosis in both human and mouse cellular assays . Additionally, this compound’s stability is enhanced by hydrogen bonding interactions within its crystal structure .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell death and survival pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 is a key mechanism, where it binds to the enzyme and prevents its activation, thereby blocking the necroptosis pathway . This compound also influences enzyme activity by stabilizing certain conformations of the enzyme, which can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that its inhibitory effects on RIPK1 can persist for extended periods, but the compound’s stability and activity may decrease over time due to degradation . Long-term effects on cellular function include sustained inhibition of necroptosis and reduced inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of necroptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound can affect metabolic flux by altering the levels of metabolites involved in cell death and survival pathways . Its metabolism may also involve conjugation reactions that enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can affect its activity by altering its interactions with other biomolecules and its stability within different cellular environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the cyclization of suitable precursors. One common method starts with aminocarbonyl compounds, which undergo a Marckwald reaction to form the desired product. This two-step procedure is efficient and can be scaled up for industrial production .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using readily available starting materials and efficient catalytic systems. The reaction conditions often involve mild temperatures and the use of solvents that facilitate the cyclization process. The product can be purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, hydrogenated compounds, and various substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as ionic liquids and electrolytes for batteries
作用機序
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its fused ring system provides stability and unique electronic properties, which are crucial for its activity in different applications .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound is structurally similar but lacks the carboxylic acid group.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: This derivative features a chlorine atom, which alters its reactivity and applications.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is unique due to its carboxylic acid functionality, which enhances its solubility and reactivity.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIWOAWCUVNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



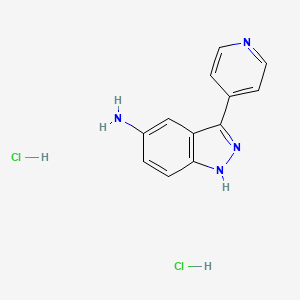



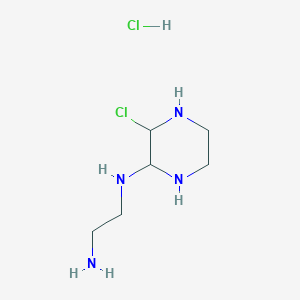

![(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B1405450.png)
